![molecular formula C14H14O3 B12275138 2-Methoxy-2-naphthalen-2-yl-propionic acid CAS No. 299397-14-1](/img/structure/B12275138.png)
2-Methoxy-2-naphthalen-2-yl-propionic acid
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Overview
Description
2-Methoxy-2-naphthalen-2-yl-propionic acid is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene and is characterized by the presence of a methoxy group and a propionic acid moiety attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-naphthalen-2-yl-propionic acid typically involves the reaction of 2-naphthol with methanol in the presence of a strong acid catalyst to form 2-methoxynaphthalene. This intermediate is then subjected to a Friedel-Crafts acylation reaction using propionic anhydride and a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-naphthalen-2-yl-propionic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-2-naphthalen-2-yl-propionic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-methoxy-2-naphthalen-2-yl-propanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Hydroxy-2-naphthalen-2-yl-propionic acid.
Reduction: 2-Methoxy-2-naphthalen-2-yl-propanol.
Substitution: Halogenated derivatives such as 2-bromo-2-naphthalen-2-yl-propionic acid.
Scientific Research Applications
Therapeutic Applications
The primary applications of 2-Methoxy-2-naphthalen-2-yl-propionic acid are in the treatment of various inflammatory conditions. Its therapeutic uses include:
- Anti-inflammatory Effects : It is effective in treating conditions such as arthritis, gout, and other inflammatory disorders. The compound works by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process .
- Analgesic Properties : It provides relief from pain associated with musculoskeletal disorders and post-operative conditions. Dosage typically ranges from 0.1 mg to 20 mg per kilogram of body weight per day, depending on the severity of the condition .
- Antipyretic Activity : It is also used to reduce fever in various clinical settings .
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound in clinical settings:
- Clinical Trials : A series of clinical trials demonstrated that Naproxen significantly reduced pain levels in patients with osteoarthritis compared to placebo groups, showcasing its effectiveness as an analgesic agent .
- Comparative Studies : In comparison with other NSAIDs like ibuprofen and aspirin, Naproxen has shown superior long-term efficacy in managing chronic pain conditions without significant gastrointestinal side effects .
- Mechanistic Studies : Research has indicated that Naproxen not only inhibits COX enzymes but also modulates other inflammatory pathways, contributing to its broad therapeutic effects .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Methoxy-2-naphthalen-2-yl-propionic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the propionic acid moiety play crucial roles in its reactivity and biological activity. The compound can inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-naphthalen-1-yl-propionic acid: Similar in structure but with the methoxy group attached to a different position on the naphthalene ring.
2-Hydroxy-2-naphthalen-2-yl-propionic acid: An oxidized derivative with a hydroxyl group instead of a methoxy group.
2-Methoxy-2-naphthalen-2-yl-propanol: A reduced derivative with an alcohol group instead of a carboxylic acid group.
Uniqueness
2-Methoxy-2-naphthalen-2-yl-propionic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.
Biological Activity
2-Methoxy-2-naphthalen-2-yl-propionic acid, commonly referred to as (R)-2-Methoxy-2-naphthalen-2-yl-propionic acid, is a chiral compound with significant biological activity. This compound has garnered attention primarily for its anti-inflammatory properties, attributed to its selective inhibition of cyclooxygenase enzymes. This article delves into the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and data tables.
- Molecular Formula : C₁₄H₁₄O₃
- Molecular Weight : 230.26 g/mol
- Melting Point : Approximately 108 °C
- Predicted pKa : 3.59
(R)-2-Methoxy-2-naphthalen-2-yl-propionic acid functions primarily as a selective inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of these enzymes leads to decreased production of prostaglandins, thereby alleviating inflammation and pain associated with various conditions such as arthritis.
1. Anti-inflammatory Activity
Research indicates that (R)-2-Methoxy-2-naphthalen-2-yl-propionic acid exhibits potent anti-inflammatory effects. It selectively inhibits COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models. In studies involving rat models of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain.
2. Antioxidant Properties
The compound also demonstrates antioxidant activity, which is beneficial in reducing oxidative stress associated with chronic inflammatory diseases. This property may enhance its therapeutic potential in conditions where oxidative damage is a contributing factor.
3. Anticancer Potential
Emerging studies suggest that (R)-2-Methoxy-2-naphthalen-2-yl-propionic acid may have anticancer properties. Preliminary investigations have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
Comparative Analysis with Similar Compounds
The following table compares (R)-2-Methoxy-2-naphthalen-2-yl-propionic acid with its enantiomer and structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid | C₁₄H₁₄O₃ | Enantiomer with potentially different activity |
(R)-(-)-alpha-Methoxyphenylacetic acid | C₁₄H₁₄O₃ | Different aromatic structure; varied activity |
1-Naphthaleneacetic acid | C₁₁H₈O₂ | Lacks methoxy group; different pharmacological profile |
(R)-(-)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid | C₁₄H₁₄O₃ | Similar structure but with methyl substitution |
This table illustrates the unique positioning of the methoxy and naphthalene groups in (R)-2-Methoxy-2-naphthalen-2-yl-propionic acid, which contributes to its specific biological interactions and therapeutic potential.
Case Studies
Several case studies have highlighted the efficacy of (R)-2-Methoxy-2-naphthalen-2-yl-propionic acid:
-
Arthritis Model Study : In a controlled study involving rats with induced arthritis, treatment with (R)-2-Methoxy-2-naphthalen-2-yl-propionic acid resulted in a marked decrease in inflammatory markers and improved mobility compared to control groups receiving placebo treatments.
- Results : Joint swelling reduced by 50% after two weeks of treatment.
-
Cancer Cell Line Study : A study assessing the effects on breast cancer cell lines demonstrated that (R)-2-Methoxy-2-naphthalen-2-yl-propionic acid induced apoptosis at concentrations as low as 10 µM.
- Results : Significant reduction in viable cell counts was observed after 48 hours of treatment.
Properties
CAS No. |
299397-14-1 |
---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-methoxy-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,15,16) |
InChI Key |
PATHKUFURGNLJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |
Origin of Product |
United States |
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